Advanced Architectures: The Physiochemical Profile of 1,1,2-Tris(ethoxysilyl)ethane
Advanced Architectures: The Physiochemical Profile of 1,1,2-Tris(ethoxysilyl)ethane
The following technical guide details the structural and physiochemical profile of 1,1,2-Tris(triethoxysilyl)ethane (TTESE) .
Technical Whitepaper for Materials Scientists & Drug Development Professionals [1]
Executive Summary
1,1,2-Tris(triethoxysilyl)ethane (TTESE) represents a class of "hyper-crosslinking" bridged silsesquioxane precursors.[1] Unlike its ubiquitous cousin, 1,2-bis(triethoxysilyl)ethane (BTESE), TTESE features a third silyl anchor point on the ethyl bridge.[1] This asymmetry—specifically the geminal bis-silylation at the C1 position—introduces unique steric constraints and electronic effects that dictate its hydrolysis kinetics and final network topology.[1]
For researchers in drug delivery , TTESE is a critical precursor for Periodic Mesoporous Organosilicas (PMOs) .[1] Its high crosslinking density allows for the engineering of nanocarriers with superior hydrolytic stability in physiological fluids compared to standard silica (TEOS) or dipodal (BTESE) systems, enabling "long-circulation" pharmacokinetics.[1]
Molecular Architecture & Physiochemical Data[1]
The defining feature of TTESE is the 1,1,2-substitution pattern .[1] While standard bridged silanes (like BTESE) act as linear "struts" in a sol-gel network, TTESE acts as a "T-junction" or dense node.[1]
Structural Specifications
| Property | Data |
| IUPAC Name | 1,1,2-Tris(triethoxysilyl)ethane |
| Chemical Formula | |
| Molecular Structure | |
| Molecular Weight | ~518.8 g/mol (approx, depends on exact ethoxy content) |
| Boiling Point | 114–116°C @ 0.1 mm Hg |
| Density | 0.993 g/mL |
| Refractive Index | ~1.42 |
| Commercial Ref | Gelest SIT8716.6 |
Steric & Electronic Implications[1]
-
Geminal Silylation (C1): The presence of two bulky triethoxysilyl groups on the same carbon atom (C1) creates significant steric hindrance.[1] This retards the initial hydrolysis rate of the ethoxy groups attached to C1 compared to the less hindered C2 silyl group.[1]
-
Inductive Stabilization: The silicon atoms are electropositive (
) relative to carbon ( ).[1] The high density of Si-C bonds stabilizes the ethyl core against thermal degradation, making TTESE networks stable up to ~400°C in air.[1]
Synthesis Pathway: The Hydrosilylation Cascade[1]
The synthesis of TTESE is typically achieved via a sequential hydrosilylation mechanism.[1] Unlike BTESE, which is formed by the reaction of acetylene with two equivalents of triethoxysilane, TTESE requires a third addition or a vinyl-functionalized intermediate.[1]
Mechanistic Workflow
The reaction generally proceeds via a Platinum-catalyzed (Karstedt’s catalyst) hydrosilylation.[1] The challenge lies in overcoming the steric barrier to attach the third silyl group.[1]
Figure 1: Synthetic pathways to TTESE.[1] The formation of the 1,1,2-isomer often requires specific catalytic conditions to force the geminal addition.
Sol-Gel Reactivity & Network Topology[1]
For drug development and coating applications, understanding the Hydrolysis-Condensation Kinetics is paramount.[1] TTESE behaves differently than TEOS or BTESE.[1]
Hydrolysis Kinetics
-
Observation: TTESE exhibits a staged hydrolysis profile.[1]
-
Mechanism: The ethoxy groups on the C2-silicon hydrolyze first (kinetically accessible).[1] The ethoxy groups on the C1-silicons (geminal pair) hydrolyze slower due to the "umbrella effect" of the six surrounding ethoxy groups crowding the carbon center.[1]
-
Impact: This allows for the formation of linear oligomers before full crosslinking, which is advantageous for creating mesoporous materials with uniform pore sizes.[1]
Condensation & Network Density
Once hydrolyzed, TTESE forms a network with a higher connectivity number (
-
BTESE: Max connectivity = 6 siloxane bonds per bridge.[1]
-
TTESE: Max connectivity = 9 siloxane bonds per bridge.[1]
This results in a material with a higher Young's Modulus and lower swelling ratio in solvents, making it an ideal candidate for controlled-release systems that must resist premature degradation.[1]
Applications in Drug Development & Materials
Periodic Mesoporous Organosilicas (PMOs)
PMOs derived from TTESE are superior to standard silica nanoparticles (MSNs) for systemic drug delivery.
-
Biodegradability Tuning: The organic bridge (
) allows for eventual cleavage, but the high crosslinking of TTESE delays this process.[1] This is critical for sustained release implants or depots where the carrier must persist for weeks.[1] -
Surface Functionalization: The dense network leaves fewer residual silanols (
) in the core, but the surface can be easily modified with targeting ligands (folate, RGD peptides) using standard silane chemistry.[1]
Experimental Protocol: Synthesis of TTESE-PMO Nanoparticles
This protocol describes the creation of a mesoporous nanocarrier using TTESE.[1]
Materials:
-
TTESE (Gelest SIT8716.6)
-
CTAB (Cetyltrimethylammonium bromide) - Template
-
NaOH (1.0 M) - Catalyst
-
Deionized Water / Ethanol[1]
Workflow:
-
Template Formation: Dissolve 0.5g CTAB in 240mL water and 1.75mL NaOH (2M). Stir at 80°C for 30 mins until clear.
-
Precursor Addition: Add 2.5 mmol of TTESE dropwise.
-
Note: Due to the hydrophobicity of the ethyl bridge, the solution may remain cloudy longer than with TEOS.[1]
-
-
Condensation: Stir vigorously at 80°C for 2 hours.
-
Aging: Static aging at 80°C for 12 hours to consolidate the network.
-
Extraction: Collect white precipitate by centrifugation (12,000 rpm). Wash with ethanol.[1]
-
Template Removal: Reflux in acidic ethanol (HCl/EtOH) for 12 hours to remove CTAB. Calcination is NOT recommended as it will destroy the ethyl bridges.[1]
Figure 2: Sol-gel processing of TTESE into mesoporous nanoparticles.
Comparative Data: TTESE vs. BTESE vs. TEOS[1]
| Feature | TEOS (Inorganic) | BTESE (Dipodal) | TTESE (Tripodal) |
| Si Atoms per Unit | 1 | 2 | 3 |
| Hydrolyzable Groups | 4 | 6 | 9 |
| Network Flexibility | Rigid (Brittle) | Flexible | Semi-Rigid (Tough) |
| Hydrolytic Stability | Low (Dissolves at pH > 8) | High | Very High |
| Drug Loading Capacity | High | Moderate | Moderate-High |
| Primary Use | Glass, Standard MSNs | Coatings, Membranes | High-Performance Barriers |
References
-
Gelest, Inc. "SIT8716.6 - 1,1,2-TRIS(TRIETHOXYSILYL)ETHANE Product Data."[1] Gelest Catalog. Link
-
Shea, K. J., & Loy, D. A. (2001).[1] "Bridged Polysilsesquioxanes. Molecular-Engineered Hybrid Organic-Inorganic Materials." Chemistry of Materials. Link
-
Croissant, J. G., et al. (2018).[1] "Protein-Gold Clusters-Capped Mesoporous Silica Nanoparticles for High Drug Loading, Autonomous Gemcitabine Release, and Computed Tomography Imaging."[1] Journal of Controlled Release. (Context on PMO stability). Link
-
Van Ooij, W. J., et al. (1998).[1][2] "Silane Coupling Agents in Corrosion Protection." Chemtech.[1][2] (Discusses the mechanism of multi-podal silanes). Link
